

"Influenza virus-IN-5" in organoid models of respiratory infection

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Compound of Interest

Compound Name: Influenza virus-IN-5

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Application Notes & Protocols: Influenza A Virus in Human Lung Organoid Models

Disclaimer: The specific nomenclature "**Influenza virus-IN-5**" does not correspond to a recognized or publicly documented influenza virus strain. The following application notes and protocols are provided as a representative guide for studying Influenza A Virus (IAV) pathogenesis and antiviral efficacy in human respiratory organoid models.

Application Notes

Human lung organoids are three-dimensional (3D) structures derived from pluripotent or adult stem cells that recapitulate the cellular complexity and architecture of the native respiratory epithelium.^{[1][2]} These models offer a significant advantage over traditional 2D cell cultures and animal models by providing a more physiologically relevant system for studying host-pathogen interactions.^{[1][3]} Airway organoids can contain key cell types such as basal, ciliated, goblet, and club cells, making them susceptible to both human and avian influenza viruses.^{[1][2]} This allows for the investigation of viral tropism, replication kinetics, and the host's innate immune response in a model that closely mimics the human airway.^{[1][2]}

Organoid models have been successfully used to:

- Discriminate between human-infective and poorly human-infective influenza viruses.^[4]
- Model the pathogenesis of respiratory viral infections, including cellular damage and immune responses.^{[3][5]}

- Serve as a platform for screening antiviral compounds and evaluating vaccine candidates.[\[1\]](#)
[\[6\]](#)

A critical consideration when using 3D organoid models for infection studies is the accessibility of the apical surface, where receptors for most respiratory viruses are located.[\[4\]](#) To address this, protocols often involve microinjection or the mechanical disruption of organoids prior to inoculation to ensure sufficient exposure to the virus.[\[4\]](#)[\[7\]](#)

Experimental Protocols

Protocol: Generation and Culture of Human Lung Organoids

This protocol outlines the generation of lung organoids from human pluripotent stem cells (hPSCs).

Materials:

- hPSCs
- Matrigel or similar basement membrane matrix
- Defined growth medium with appropriate growth factors (e.g., FGF10, CHIR99021)
- Standard cell culture reagents and equipment

Procedure:

- Culture hPSCs in an appropriate maintenance medium.
- Induce differentiation towards definitive endoderm.
- Specify anterior foregut endoderm.
- Promote ventralization to generate lung progenitors.
- Embed lung progenitors in Matrigel and culture in a 3D environment with a specialized growth medium.

- Allow organoids to self-organize and mature, typically for 2-4 weeks. The resulting organoids should form cystic and solid structures with a pseudostratified epithelium.[5]

Protocol: Influenza A Virus Infection of Lung Organoids

This protocol provides a general method for infecting mature lung organoids with IAV.

Materials:

- Mature lung organoids (cultured for at least 14 days)[8]
- Influenza A virus stock of known titer (e.g., H1N1 or H3N2 strains)
- Infection medium (e.g., DMEM with 1 μ M HEPES)
- Ice-cold wash medium
- Biosafety cabinet (BSL-2 or BSL-3, depending on the virus strain)

Procedure:

- Culture mature lung organoids for at least 14 days prior to infection.[8]
- To expose the apical surface of the epithelial cells, replace the culture medium with an ice-cold wash medium and incubate for 5 minutes to dissolve the Matrigel.[8]
- Pellet the organoids by centrifugation at low speed (e.g., 300 x g for 5 minutes).[8]
- Remove the supernatant, leaving a concentrated pellet of organoids.[8]
- Resuspend the organoids in the viral inoculum at a desired multiplicity of infection (MOI), for example, an MOI of 0.01.[4]
- Incubate the organoids with the virus for 1-2 hours at 37°C, with gentle agitation.
- Wash the infected organoids multiple times with a fresh medium to remove the unbound virus.
- Re-embed the infected organoids in a fresh Matrigel and culture in a fresh medium.

- At desired time points post-infection (e.g., 24, 48, 72 hours), harvest the organoids and/or supernatant for downstream analysis.

Data Presentation

The following tables represent typical quantitative data obtained from IAV infection studies in lung organoids.

Table 1: Viral Titer in Infected Lung Organoids

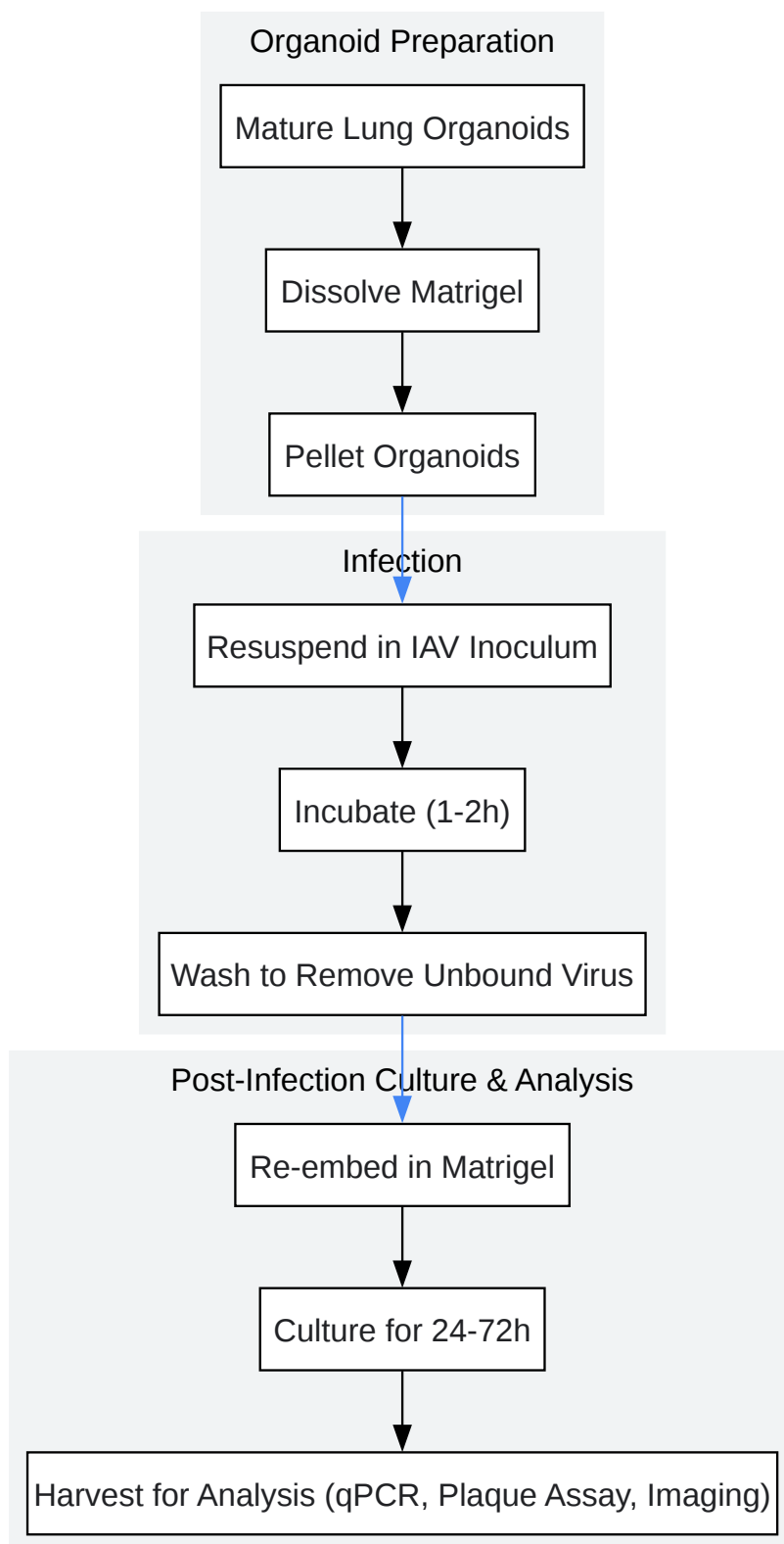
Time Post-Infection (hours)	Virus Strain	Viral Titer in Supernatant (PFU/mL)	Reference
24	H7N9/Ah	$> 1.0 \times 10^4$	[4]
48	H7N9/Ah	$> 1.0 \times 10^5$	[4]
72	Generic IAV	$\sim 1.0 \times 10^6$	[8]

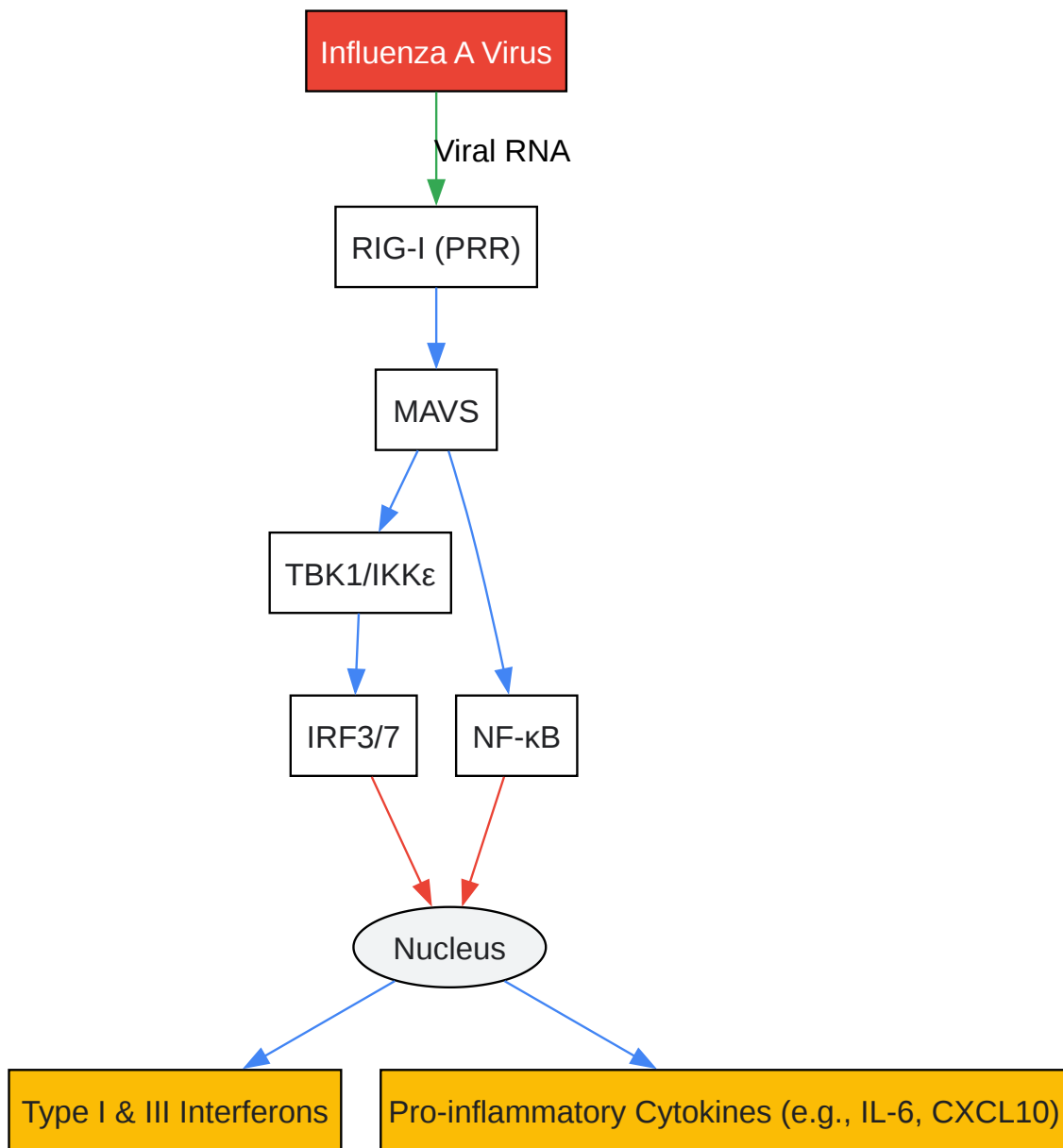
Table 2: Host Immune Response to IAV Infection in Lung Organoids

Cytokine/Chemokine	Fold Change in Expression (Infected vs. Mock) at 20 hpi	Reference
IFNB1	Significant Increase	[5]
CXCL10	Significant Increase	[5]
IL-6	Significant Increase	[7]
CCL2	Significant Increase	[7]

Visualizations

Experimental Workflow





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